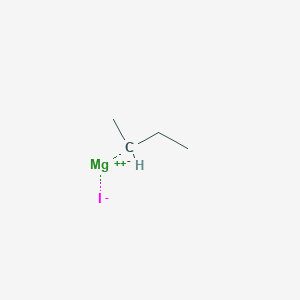

But-2-ylmagnesium iodide, 0.50 M in ether

Description

But-2-ylmagnesium iodide (CAS: 14753-38-9) is a Grignard reagent with the formula $ \text{CH}3\text{CH}2\text{CH}(\text{MgI})\text{CH}_3 $. It is commonly used in organic synthesis for nucleophilic additions to carbonyl groups, forming carbon-carbon bonds. The 0.50 M concentration in diethyl ether ensures stability and controlled reactivity, as ether solvents stabilize the organomagnesium complex via coordination . While specific data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, Grignard reagents generally exhibit high reactivity with protic solvents and electrophiles.

Properties

IUPAC Name |

magnesium;butane;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGMQDCMUAQOH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ylmagnesium iodide can be synthesized through the reaction of but-2-yl iodide with magnesium metal in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

The general reaction is as follows:

But-2-yl iodide+Magnesium→But-2-ylmagnesium iodide

Industrial Production Methods

In an industrial setting, the production of but-2-ylmagnesium iodide involves similar principles but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

But-2-ylmagnesium iodide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Reduction: Can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Alkyl Halides: Various alkyl halides for substitution reactions.

Solvents: Anhydrous ether is commonly used to stabilize the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.

Amines: Formed from the reduction of nitriles.

Scientific Research Applications

But-2-ylmagnesium iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-ylmagnesium iodide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium iodide acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Iodide Compounds

Structural and Functional Differences

A. Ionic vs. Organometallic Iodides But-2-ylmagnesium iodide belongs to the organometallic class, whereas other iodides in the evidence (e.g., Schiff base iodides, methyl iodide) are ionic or organic covalent compounds. For instance:

- Schiff Base Iodides ([m-BrBz-1-APy]I$3$ and [o-FBz-1-APy]I$3$) : These feature polyiodide anions ($ \text{I}_3^- $) within cationic frameworks, enabling high ionic conductivity (up to $ 4.94 \times 10^{-3} \, \text{S cm}^{-1} $ at 353 K) .

- Methyl Iodide (CH$_3$I) : A covalent halide used as an atmospheric tracer due to its photochemical production from oceanic dissolved organic carbon .

- Potassium Iodide (KI) : An ionic salt with medical applications, including iodine supplementation and expectorant properties, but associated with side effects like iodism (e.g., acne, mucosal irritation) .

Conductivity and Stability

Limitations and Challenges

- But-2-ylmagnesium Iodide : Requires strict anhydrous conditions, limiting use in aqueous systems.

- Schiff Base Iodides : Phase separation risks in multi-component systems .

- Methyl Iodide : Environmental persistence raises ecological concerns .

- Potassium Iodide : Dose-dependent toxicity (e.g., iodism at >1 g/day) .

Biological Activity

But-2-ylmagnesium iodide, a Grignard reagent, is widely utilized in organic synthesis for its nucleophilic properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications. This article reviews the biological activity of But-2-ylmagnesium iodide, focusing on its pharmacokinetics, potential therapeutic uses, and toxicity.

But-2-ylmagnesium iodide is characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H9MgI |

| Molarity | 0.50 M |

| Solvent | Ether |

| Type | Grignard reagent |

Pharmacokinetics

The pharmacokinetics of But-2-ylmagnesium iodide have not been extensively studied; however, its behavior can be inferred from general Grignard reagent properties. These compounds typically exhibit rapid reactivity with moisture and air, leading to hydrolysis and the formation of alcohols. The stability and bioavailability of But-2-ylmagnesium iodide in biological systems are critical for its potential therapeutic applications.

Therapeutic Uses

But-2-ylmagnesium iodide is primarily used in synthetic organic chemistry but has potential applications in medicinal chemistry. Its ability to form carbon-carbon bonds makes it valuable in synthesizing complex molecules, including pharmaceuticals. For instance, it can be employed to create alcohols from carbonyl compounds through nucleophilic addition reactions.

Toxicity and Safety

Grignard reagents, including But-2-ylmagnesium iodide, are known for their reactivity and potential toxicity. They can cause severe burns upon contact with skin or mucous membranes and are highly flammable. In laboratory settings, proper handling protocols must be followed to mitigate risks.

Study 1: Reactivity with Biological Molecules

A study investigated the reactivity of various Grignard reagents with biological molecules such as amino acids and nucleotides. But-2-ylmagnesium iodide was shown to react with carbonyl groups in amino acids, potentially modifying their structure and function. This raises concerns regarding the compound's effects on protein synthesis and cellular functions.

Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, exposure to high concentrations of But-2-ylmagnesium iodide resulted in significant tissue damage, particularly in the liver and kidneys. The study highlighted the importance of understanding the dose-response relationship to assess safety for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.